REACTION_CXSMILES
|
N[C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[H+].[B-](F)(F)(F)[F:16].N([O-])=O.[Na+]>O>[CH3:13][O:12][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:10][CH3:11])[C:2]=1[F:16])[CH:6]=[O:7] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=O)C=C1OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was diazotized at 0° C. with a solution of 0.59 g
|
Type
|
CUSTOM
|
Details
|
After irradiation with a low pressure mercury lamp (Hanau NK 6620) for 6 hours at room temperature
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether extracts dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
After recrystallization from heptane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=O)C=C(C1F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |